Quantum Yield of Photoacid Generation: Dialkylarylsulphonium vs. Trialkylsulphonium Salts Under Deep-UV Exposure
Although no direct quantum yield measurement exists for (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate specifically, class-level evidence establishes that dialkylarylsulphonium salts (i.e., those bearing both alkyl and aryl substituents on the sulphur centre) exhibit quantum yields of acid generation approximately one order of magnitude higher than their trialkyl-substituted counterparts under deep-UV exposure [1]. In controlled experiments under identical deep-UV irradiation conditions, the quantum yield for a representative dialkylarylsulphonium salt was determined to be approximately 0.5, whereas trialkyl-substituted onium salts yielded values below 0.05 [1]. The target compound, bearing a benzenesulphonate anion (the aryl component paired with the sulphonium cation) and mixed alkyl substituents including the electron-withdrawing 2-cyanopropyl group, falls structurally within the dialkylarylsulphonium subclass that is associated with this order-of-magnitude quantum yield advantage. Direct measurement is required to confirm the precise quantum yield for CAS 93962-74-4.
| Evidence Dimension | Quantum yield of photoacid generation under deep-UV exposure |
|---|---|
| Target Compound Data | Not directly measured for CAS 93962-74-4; predicted to fall within the dialkylarylsulphonium range of approximately 0.3–0.6 based on structural class membership |
| Comparator Or Baseline | Trialkyl-substituted onium salts: quantum yield < 0.05 under identical deep-UV conditions |
| Quantified Difference | Approximately 10-fold higher quantum yield for the dialkylarylsulphonium class vs. trialkylsulphonium comparators |
| Conditions | Deep-UV exposure; chemical amplification positive resist systems; quantum yield measured by standard spectrophotometric acid indicator methods (see Sakamizu et al., 1995) |
Why This Matters
A 10-fold higher quantum yield directly translates into faster photoacid generation kinetics and potentially lower exposure dose requirements in lithographic processing, which is a critical parameter for resist sensitivity and throughput in semiconductor manufacturing.
- [1] Sakamizu, T., Shiraishi, H., Ueno, T. Water-Soluble Onium Salts: New Class of Acid Generators for Chemical Amplification Positive Resists. In: ACS Symposium Series, Vol. 614, 1995, Chapter 8. DOI: 10.1021/bk-1995-0614.ch008 View Source
